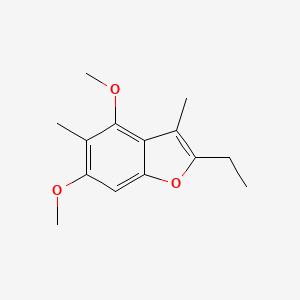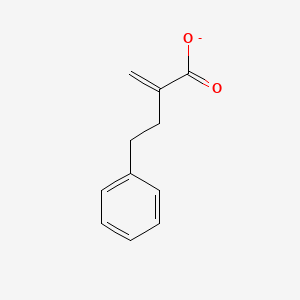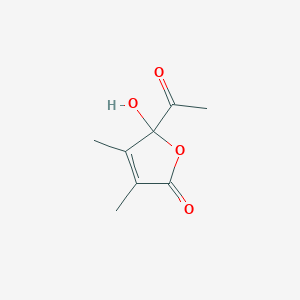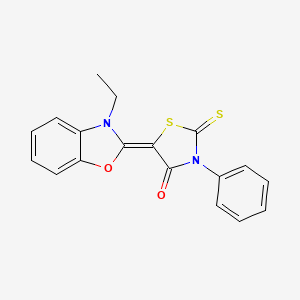
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolidinone ring, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- typically involves the reaction of thiourea with α-chloroacetic acid in the presence of sodium acetate to form 2-imino-1,3-thiazolidin-4-ones . This intermediate is then subjected to Knoevenagel condensation with the appropriate aldehydes to yield the desired 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiazolidinone derivatives with altered biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, particularly against chronic myeloid leukemia and prostate cancer cells . It also exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics . Additionally, its anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA repair . This inhibition enhances the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 5-(3-ethyl-2(3H)-benzoxazolylidene)-3-phenyl-2-thioxo- stands out due to its unique combination of biological activities. Similar compounds include 5-benzylidene-2-arylimino-4-thiazolidinone derivatives, which also exhibit anticancer and antimicrobial properties . the specific substituents on the thiazolidinone ring and the benzoxazolylidene moiety contribute to the distinct biological activities of each compound .
Properties
CAS No. |
25962-16-7 |
|---|---|
Molecular Formula |
C18H14N2O2S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-5-(3-ethyl-1,3-benzoxazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O2S2/c1-2-19-13-10-6-7-11-14(13)22-17(19)15-16(21)20(18(23)24-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15+ |
InChI Key |
NZXOOVIFUOKSNY-BMRADRMJSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
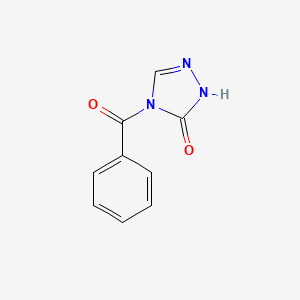
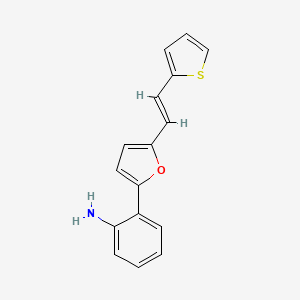

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
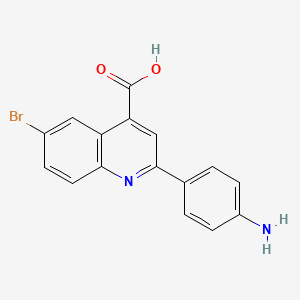

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
